1-Azaspiro[3.3]heptane-2,6-dione
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Overview
Description
1-Azaspiro[3.3]heptane-2,6-dione is a unique spirocyclic compound characterized by its distinctive structure, which includes a nitrogen atom integrated into a spirocyclic framework. This compound has garnered significant interest in the fields of medicinal chemistry and drug design due to its potential as a bioisostere for piperidine, a common structural motif in many pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[3.3]heptane-2,6-dione typically involves a multi-step process. One of the key synthetic routes includes the thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate, resulting in the formation of spirocyclic β-lactams. Subsequent reduction of the β-lactam ring with alane yields the desired this compound .
Industrial Production Methods: Industrial production of this compound can be scaled up using a modular and scalable synthetic approach. This involves the use of borane-based reagents and lithium aluminum hydride for the selective reduction of the lactam derivative formed during the cycloaddition process .
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[3.3]heptane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the spirocyclic framework
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base
Major Products Formed:
Oxidation: Formation of spirocyclic ketones or carboxylic acids.
Reduction: Formation of spirocyclic amines.
Substitution: Formation of various substituted spirocyclic derivatives
Scientific Research Applications
1-Azaspiro[3.3]heptane-2,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Azaspiro[3.3]heptane-2,6-dione involves its interaction with molecular targets and pathways similar to those of piperidine. The nitrogen atom in the spirocyclic framework can participate in hydrogen bonding and other interactions with biological targets, thereby modulating their activity. This compound can mimic the structural and electronic properties of piperidine, making it a valuable tool in drug design .
Comparison with Similar Compounds
1-Azaspiro[3.3]heptane-2,6-dione can be compared with other similar compounds, such as:
2-Azaspiro[3.3]heptane: Another spirocyclic compound used as a bioisostere for piperidine.
1-Oxa-2,6-diazaspiro[3.3]heptane:
Piperidine: A widely used heterocyclic compound in medicinal chemistry.
Uniqueness: this compound is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activity. Its ability to mimic piperidine while offering potential advantages in terms of metabolic stability and lipophilicity makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-azaspiro[3.3]heptane-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-1-6(2-4)3-5(9)7-6/h1-3H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOQBHRCIRWHSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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